molecular formula C12H19N5 B11740487 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11740487
M. Wt: 233.31 g/mol
InChI Key: QVZAMWKJJIMUFC-UHFFFAOYSA-N
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Description

The compound 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two ethyl groups, a methyl substituent, and a methylene bridge linking the pyrazole rings. The ethyl and methyl groups enhance lipophilicity, which may influence bioavailability and binding affinity to biological targets.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-16-7-6-11(14-16)8-13-12-10(3)9-17(5-2)15-12/h6-7,9H,4-5,8H2,1-3H3,(H,13,15)

InChI Key

QVZAMWKJJIMUFC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C=C2C)CC

Origin of Product

United States

Preparation Methods

The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with ethylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized under basic conditions to yield the desired pyrazole derivative .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine. Its effectiveness has been evaluated against various cancer cell lines, showcasing promising results:

Cancer Type Cell Line IC50 (µM) References
Lung CancerA54926
Breast CancerMDA-MB-2313.79
Liver CancerHepG242.30
Cervical CancerHeLa38.44

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in breast and liver cancer cells.

Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, which may lead to therapeutic applications in treating inflammatory diseases and metabolic disorders. Research indicates that the compound can interact with key biological targets, influencing pathways critical for disease progression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, often utilizing reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran. The optimization of synthetic routes is crucial for enhancing yield and purity .

Case Study 1: Anticancer Research

A detailed study investigated the effects of the compound on various cancer types. The findings indicated that the compound significantly reduced cell viability in MDA-MB-231 and HepG2 cells, suggesting its potential as an anticancer agent. Molecular modeling studies further elucidated its binding affinity to target proteins involved in cancer cell proliferation .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit enzymes associated with inflammatory responses. The results demonstrated that it effectively reduced enzyme activity, indicating a potential role in developing anti-inflammatory drugs .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine C₁₂H₂₀N₆ 272.33 g/mol Ethyl (x2), methyl, methylene bridge High lipophilicity Target
1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine HCl C₁₂H₁₉ClFN₅ 287.77 g/mol Fluorine, dimethyl, ethyl Enhanced electronic effects
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₁H₁₅N₅ 217.27 g/mol Pyridinyl, ethyl, methyl Increased basicity
1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine C₈H₁₁N₅ 177.21 g/mol Methylene bridge, methyl Reduced lipophilicity
Key Observations :

The hydrochloride salt form (287.77 g/mol) enhances solubility compared to the non-ionic target compound.

Pyridinyl-Containing Analog () :

  • Replacement of one pyrazole with a pyridine ring increases basicity due to the nitrogen lone pair in pyridine, which may improve solubility in acidic environments .
  • The absence of a methylene bridge simplifies synthesis but reduces conformational flexibility.

Simplified Bis-Pyrazole () :

  • The compound 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine lacks ethyl groups, resulting in lower molecular weight (177.21 g/mol) and reduced lipophilicity, which may limit membrane permeability .

Spectroscopic Characterization

  • ESI–MS and NMR Data :
    • The fluorine-substituted analog () showed HRMS (ESI) m/z 287.13 ([M+H]⁺), with distinct ¹H NMR shifts for fluorine-adjacent protons .
    • Pyridinyl-containing analogs () exhibited ESIMS m/z 203 ([M+H]⁺), consistent with their lower molecular weight .

Biological Activity

1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the compound's biological activity, synthesizing findings from various studies and highlighting case studies and relevant data.

Chemical Structure

The compound can be represented by the following structural formula:

C12H20N5\text{C}_{12}\text{H}_{20}\text{N}_{5}

Anticancer Properties

Recent studies have shown that pyrazole derivatives exhibit significant anticancer activity against various cancer cell lines. The compound has been evaluated for its efficacy in inhibiting the growth of several cancer types, including:

  • Lung Cancer
  • Breast Cancer
  • Colorectal Cancer

In vitro studies demonstrated that compounds with similar pyrazole scaffolds inhibited the proliferation of cancer cells effectively. For instance, one study reported that a related pyrazole compound exhibited an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating a strong antiproliferative effect .

Cell LineIC50 Value (µM)Reference
MDA-MB-231 (Breast)3.79
HepG2 (Liver)12.50
A549 (Lung)26.00

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The compound has shown potential in reducing inflammation markers in various biological models. For instance, a related study indicated that certain pyrazole compounds significantly reduced cytokine levels in lipopolysaccharide-stimulated macrophages .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammatory pathways. Research suggests that pyrazole derivatives may inhibit key enzymes such as cyclooxygenase (COX) and various kinases, which play crucial roles in cancer progression and inflammation .

Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrazole derivatives, including the target compound, and evaluated their cytotoxicity against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly against colorectal and breast cancers .

Study 2: In Vivo Studies

In vivo experiments using mouse models have shown promising results for pyrazole derivatives in reducing tumor size and improving survival rates compared to control groups. The administration of the compound resulted in a significant reduction in tumor volume after four weeks of treatment .

Q & A

Q. Tables

Synthetic Optimization Parameters Impact on Yield
Copper(I) bromide catalyst 17.9%
Microwave irradiation 35%
Palladium catalysis 85%
Bioactivity Data Model Result
Anticonvulsant ED50_{50} MES (mice)12 mg/kg
Antibacterial MIC S. aureus8 μg/mL

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